Gomisin M2

Übersicht

Beschreibung

Gomisin M2 is a naturally occurring lignan compound isolated from the fruit of the Schisandra chinensis plant. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . This compound has been studied for its potential therapeutic effects in various inflammatory and allergic conditions .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Gomisin M2 wird hauptsächlich durch Extraktion und Reinigung aus der Pflanze Schisandra chinensis gewonnen. Das Verfahren beinhaltet das Zerkleinern des Pflanzenmaterials und die Verwendung von Lösungsmitteln zur Extraktion. Der Extrakt wird dann einer Destillation und Kristallisation unterzogen, um this compound zu isolieren und zu reinigen .

Industrielle Produktionsverfahren

In industrieller Umgebung beinhaltet die Produktion von this compound die großtechnische Extraktion mit organischen Lösungsmitteln, gefolgt von chromatographischen Techniken, um eine hohe Reinheit zu erreichen. Das Verfahren ist optimiert, um maximale Ausbeute und Reinheit bei gleichzeitiger Kosteneffizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gomisin M2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Breast Cancer Treatment

Gomisin M2 has shown promising results in inhibiting the proliferation of breast cancer stem cells. A study demonstrated that this compound significantly reduced the growth of triple-negative breast cancer cell lines (MDA-MB-231 and HCC1806) and mammosphere formation, which is indicative of cancer stem cell activity. The compound was found to downregulate the Wnt/β-catenin self-renewal pathway, induce apoptosis, and block mitochondrial membrane potential in these cells .

Case Study: In Vivo Efficacy

In an in vivo zebrafish model, this compound effectively suppressed tumor growth, suggesting its potential as a therapeutic agent targeting breast cancer stem cells. The findings indicate that this compound could serve as a foundation for developing new drugs aimed at treating resistant forms of breast cancer .

Dermatological Applications

Atopic Dermatitis

this compound has been investigated for its effects on atopic dermatitis (AD). Research indicates that it ameliorates AD-like skin lesions by inhibiting the activation of signaling pathways such as STAT1 and NF-κB. In BALB/c mice models induced by 2,4-dinitrochlorobenzene, this compound demonstrated significant anti-inflammatory effects, suggesting its utility in treating inflammatory skin diseases .

Psoriasis Management

Further studies have shown that this compound also alleviates psoriasis-like skin inflammation. By inhibiting inflammatory responses, it presents a potential therapeutic option for managing psoriasis .

Summary of Findings

Wirkmechanismus

Gomisin M2 exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1), reducing the production of pro-inflammatory cytokines.

Antioxidant: This compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: It induces apoptosis in cancer cells by modulating various signaling pathways.

Anti-allergic: This compound inhibits the activation of mast cells and reduces the release of histamine and other allergic mediators.

Vergleich Mit ähnlichen Verbindungen

Gomisin M2 gehört zu einer Gruppe von Lignanen, die in Schisandra chinensis gefunden werden. Ähnliche Verbindungen sind:

- Gomisin A

- Gomisin N

- Schisandrin B

- Schisandrin C

Einzigartigkeit

This compound ist aufgrund seiner spezifischen molekularen Struktur und der Bandbreite an biologischen Aktivitäten, die es zeigt, einzigartig. Während andere Lignane ebenfalls positive Eigenschaften besitzen, hat sich this compound insbesondere in entzündungshemmenden und antiallergischen Anwendungen als vielversprechend erwiesen .

Biologische Aktivität

Gomisin M2 is a bioactive compound derived from the traditional Chinese medicinal herb Schisandra viridis A.C. Smith, known for its therapeutic properties, particularly in cancer treatment and allergic inflammation. This article explores the biological activities of this compound, focusing on its anti-cancer effects, mechanisms of action, and potential therapeutic applications.

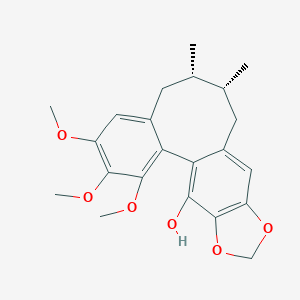

Chemical Structure and Properties

This compound is a lignan with a complex structure that contributes to its biological activity. Its molecular formula is , and it exhibits various pharmacological effects, including anti-inflammatory, anti-allergic, and anti-cancer properties.

This compound has shown significant anti-cancer activity across various studies, particularly against breast cancer. It operates through multiple mechanisms:

- Inhibition of Cancer Stem Cells (CSCs) : this compound effectively suppresses the proliferation of breast CSCs by downregulating the Wnt/β-catenin signaling pathway, which is crucial for self-renewal and differentiation of these cells .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

- Inhibition of Tumor Growth : In vivo studies using zebrafish models demonstrated that this compound significantly reduced tumor growth in xenografts derived from MDA-MB-231 and HCC1806 breast cancer cell lines .

Case Studies

-

Breast Cancer Study :

- Objective : To evaluate the effects of this compound on breast cancer cell lines.

- Method : MDA-MB-231 and HCC1806 cell lines were treated with varying concentrations of this compound.

- Results : The compound exhibited IC50 values ranging from 57 to 60 μM, demonstrating strong cytotoxicity against these cancer cells while showing low toxicity towards non-cancerous MCF10A cells .

-

Zebrafish Xenograft Model :

- Objective : To assess the in vivo efficacy of this compound on tumor growth.

- Method : CSC-enriched cells were injected into zebrafish embryos treated with 10 μM this compound.

- Results : A significant reduction in tumor growth was observed over 48 hours, indicating that this compound effectively targets CSCs within the tumor microenvironment .

Anti-Allergic Activity

This compound also demonstrates anti-allergic properties by inhibiting mast cell degranulation. Studies indicate that it reduces histamine and β-hexosaminidase release in mast cells, which are critical mediators in allergic responses . The inhibition occurs through the interference with FcεRI-mediated signaling pathways involving Src family kinases Lyn and Fyn .

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anti-Cancer | Downregulation of Wnt/β-catenin pathway | Strong cytotoxicity in breast cancer cell lines (IC50 = 57-60 μM) |

| Induction of apoptosis | Significant tumor growth inhibition in zebrafish models | |

| Anti-Allergic | Inhibition of mast cell degranulation | Reduced histamine release; effective at low concentrations |

Eigenschaften

IUPAC Name |

(9S,10R)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDXWOMYBJCSQB-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-45-4 | |

| Record name | Gomisin M2, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN M2, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A09299J9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.